2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid
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Overview
Description
2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is a chemical compound with the molecular formula C11H12FNO5S It is characterized by the presence of a fluorine atom, a morpholine ring, and a sulfonyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoic acid.
Sulfonylation: The 2-fluorobenzoic acid undergoes sulfonylation with chlorosulfonic acid to introduce the sulfonyl group.
Morpholine Introduction: The sulfonylated intermediate is then reacted with morpholine to form the morpholin-4-ylsulfonyl derivative.
Purification: The final product is purified through recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonyl group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, with conditions involving bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The morpholine ring can enhance solubility and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(methylsulfonyl)benzoic acid: Similar structure but with a methyl group instead of a morpholine ring.
2-Fluoro-5-(ethylsulfonyl)benzoic acid: Similar structure with an ethyl group.
2-Fluoro-5-(piperidin-4-ylsulfonyl)benzoic acid: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
2-Fluoro-5-(morpholin-4-ylsulfonyl)benzoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
2-fluoro-5-morpholin-4-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAZLVRLLIGVAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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